molecular formula C10H9BrN2 B1285040 4-Amino-8-bromo-2-methylquinoline CAS No. 288151-51-9

4-Amino-8-bromo-2-methylquinoline

Cat. No. B1285040
CAS RN: 288151-51-9
M. Wt: 237.1 g/mol
InChI Key: VXQZWWFUQGSMAV-UHFFFAOYSA-N
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Description

4-Amino-8-bromo-2-methylquinoline is a unique chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.10 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 4-Amino-8-bromo-2-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a SMILES string representation of Cc1cc(N)c2cccc(Br)c2n1 .


Physical And Chemical Properties Analysis

4-Amino-8-bromo-2-methylquinoline is a solid substance . The compound does not have a specified appearance, boiling point, or flash point .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is non-combustible and is considered an acute toxic Cat.3 / toxic hazardous material causing chronic effects . The compound has hazard statements H301 - H318 and precautionary statements P280 - P301 + P310 - P305 + P351 + P338 .

properties

IUPAC Name

8-bromo-2-methylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQZWWFUQGSMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588910
Record name 8-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-bromo-2-methylquinoline

CAS RN

288151-51-9
Record name 8-Bromo-2-methyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288151-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 288151-51-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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